Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate
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Overview
Description
7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield . These methods allow for better control over reaction parameters and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Compounds with different substituents on the core structure.
Uniqueness
7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-6(2)4-8(11)13-10(14)12-7/h4-5H,3H2,1-2H3 |
InChI Key |
ARRURKLXAFQCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)Cl)C |
Origin of Product |
United States |
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